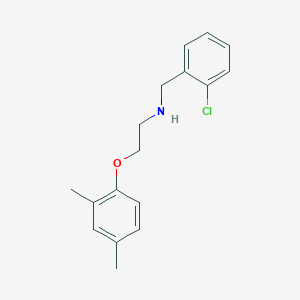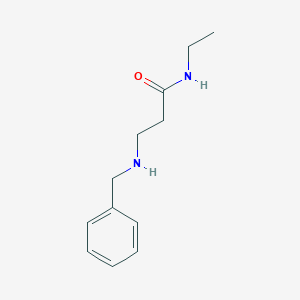
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine
Descripción general
Descripción
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine, also known as 2-CB, is a synthetic compound that has been widely studied in the scientific community due to its wide range of applications. It is a derivative of the phenethylamine class of compounds, which are commonly found in many psychoactive substances. 2-CB is known to have a wide range of biochemical and physiological effects, as well as a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
1. Environmental Impact and Toxicology
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine may have implications in environmental toxicology, as studies on similar chlorinated compounds like DDT and DDE suggest. These compounds have been recognized for their endocrine-disrupting abilities and immunomodulatory functions in humans and wildlife. The research indicates potential impacts on the reproductive and immune systems due to estrogen-disrupting actions, with suggestions that these effects might be mediated through direct actions on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
2. Analytical and Industrial Chemistry
In the field of analytical and industrial chemistry, the compound's structural relations to chlorophenols and chlorinated solvents indicate its potential relevance. Studies have documented the behaviors of chlorophenols as precursors of dioxins in chemical and thermal processes, including their formation, stability, and toxicity (Peng et al., 2016). Similarly, research on chlorinated solvents like chloroform and trichloroethylene has linked them with adverse health effects, emphasizing the importance of understanding the properties and potential hazards of these compounds in occupational settings (Ruder, 2006).
3. Molecular Biology and Biochemistry
The compound's structural and functional characteristics may also have implications in molecular biology and biochemistry. For instance, studies on 2,4-dichlorophenoxyacetic acid (a structurally similar compound) have shed light on its toxicological effects, environmental fate, and behavior, which could be relevant when considering the environmental and health impacts of N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine. These effects are mediated through various biochemical pathways, highlighting the importance of understanding the molecular mechanisms and potential impacts of such compounds (Islam et al., 2017).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13-7-8-17(14(2)11-13)20-10-9-19-12-15-5-3-4-6-16(15)18/h3-8,11,19H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCHQXLHTXLVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCC2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
![[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385213.png)




![3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide](/img/structure/B1385222.png)

![1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-1H-1,2,3-triazol-5-YL]ethanone](/img/structure/B1385225.png)
